Anti-Proliferative Potency Against Gallium-Resistant Lung Cancer
5-(1H-tetrazol-1-yl)-1-naphthol (Compound 7919469) demonstrates a 13-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to gallium acetylacetonate (GaAcAc), a gallium-based anticancer agent [1]. This is a direct, head-to-head comparison from the same study. In contrast, the lead compound 5476423 (a pyrazole-quinoline derivative) exhibited an 80-fold increase in potency under identical conditions, highlighting that while 5-(1H-tetrazol-1-yl)-1-naphthol is potent, it is not the most potent compound in the series but offers a distinct chemotype. Its activity is specifically linked to the suppression of AXL protein expression, which is elevated in resistant cells [1].
| Evidence Dimension | Anti-proliferative potency (IC50 fold-change vs. GaAcAc) |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc in gallium-resistant A549 cells |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); Compound 5476423 (80-fold increased potency) |
| Quantified Difference | 13-fold increase; 1.2-fold synergistic increase when combined with GaAcAc |
| Conditions | In vitro, gallium-resistant (R) A549 human lung adenocarcinoma cells |
Why This Matters
This quantifiable potency advantage against a clinically relevant drug-resistant cancer cell line provides a clear scientific rationale for selecting 5-(1H-tetrazol-1-yl)-1-naphthol over gallium-based agents or other analogs for research into overcoming gallium resistance.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. View Source
